molecular formula C15H20ClNO4 B8436042 Ethyl (2-chloro-5-(boc-amino)phenyl)acetate

Ethyl (2-chloro-5-(boc-amino)phenyl)acetate

Cat. No.: B8436042
M. Wt: 313.77 g/mol
InChI Key: ILIGVUIRVGRZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-chloro-5-(boc-amino)phenyl)acetate is a useful research compound. Its molecular formula is C15H20ClNO4 and its molecular weight is 313.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

IUPAC Name

ethyl 2-[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetate

InChI

InChI=1S/C15H20ClNO4/c1-5-20-13(18)9-10-8-11(6-7-12(10)16)17-14(19)21-15(2,3)4/h6-8H,5,9H2,1-4H3,(H,17,19)

InChI Key

ILIGVUIRVGRZTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (2-chloro-5-(Boc-amino)phenyl)acetic acid (2.8 g; 9.8 mmol; from step (iv) above) in acetone (100 mL) was added K2CO3 (2.1 g, 15 mmol). EtI (70.6 g; 150 mmol) was then added whilst the reaction mixture was stirred and refluxed. The solution was concentrated, and the resultant mixture was partitioned between ether and water (1:1; 60 mL). The organic layer was separated, and the water layer was extracted once with ether (30 mL). The combined organic phase was washed with water, dried (Na2SO4), and concentrated to yield 3.0 g (98%) of the sub-title compound.
Name
(2-chloro-5-(Boc-amino)phenyl)acetic acid
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
70.6 g
Type
reactant
Reaction Step Two
Yield
98%

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